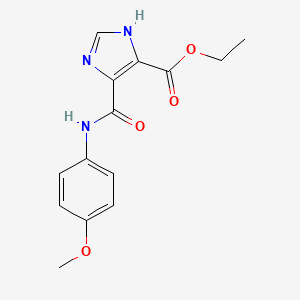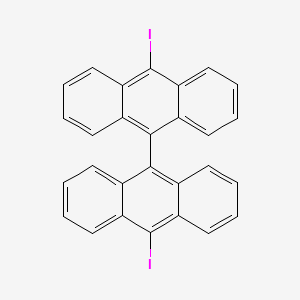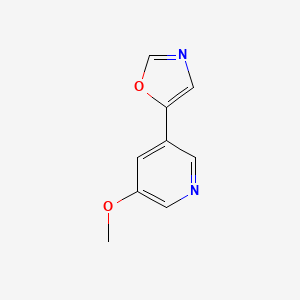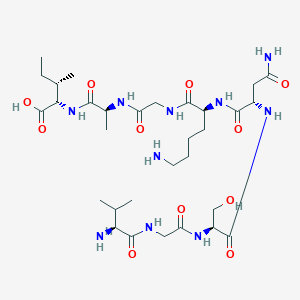![molecular formula C17H24N8O2 B14244538 1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) CAS No. 362524-59-2](/img/structure/B14244538.png)
1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) is a complex organic compound that features a purine core linked to piperazine moieties through ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) typically involves a multi-step process. One common method includes the copper-catalyzed [3+2]-cycloaddition reaction between bis-azides generated in situ from 1,1’- (piperazine-1,4-diyl)bis (2-chloroethan-1-one) and 1,4-bis (2-bromoethyl)piperazine with a set of organic isothiocyanates
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties.
Wirkmechanismus
The mechanism of action of 1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’- (pyrazine-1,4-diyl)-bis (propan-2-one): Another compound with a similar core structure but different substituents.
1H-purine-2,6-dione derivatives: Compounds with a purine core that exhibit different biological activities.
Uniqueness
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) is unique due to its specific combination of purine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
362524-59-2 |
|---|---|
Molekularformel |
C17H24N8O2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-[4-[2-(4-acetylpiperazin-1-yl)-7H-purin-6-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H24N8O2/c1-12(26)22-3-7-24(8-4-22)16-14-15(19-11-18-14)20-17(21-16)25-9-5-23(6-10-25)13(2)27/h11H,3-10H2,1-2H3,(H,18,19,20,21) |
InChI-Schlüssel |
ZKAFQVUHSPGXQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCN(CC4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)


![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)


![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)

